molecular formula C42H52N4O11Si B12388386 SiR-PEG4-NHS ester

SiR-PEG4-NHS ester

Cat. No.: B12388386
M. Wt: 817.0 g/mol
InChI Key: YGIKLMOBIXWEJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiR-PEG4-NHS ester involves the conjugation of silicon rhodamine (SiR) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The process typically begins with the activation of the carboxyl group of SiR using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of NHS to form the NHS ester intermediate . This intermediate is then reacted with PEG under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

SiR-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) in proteins, peptides, and other biomolecules, forming stable amide bonds . This reaction is typically carried out in slightly basic buffers (pH 7-9) to facilitate the nucleophilic attack by the amino groups .

Common Reagents and Conditions

    Reagents: Primary amines, such as lysine residues in proteins, and buffers like phosphate-buffered saline (PBS) or HEPES.

    Conditions: The reaction is usually performed at room temperature in an aqueous medium.

Major Products

The primary product of the reaction between this compound and a biomolecule is a conjugate where the SiR-PEG4 moiety is covalently attached to the biomolecule via an amide bond .

Scientific Research Applications

SiR-PEG4-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SiR-PEG4-NHS ester is unique due to its near-infrared fluorescence, which allows for deep tissue imaging and minimal background interference. This property makes it particularly valuable for in vivo imaging and other applications where high sensitivity and specificity are required .

Properties

Molecular Formula

C42H52N4O11Si

Molecular Weight

817.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C42H52N4O11Si/c1-44(2)29-8-11-32-35(26-29)58(5,6)36-27-30(45(3)4)9-12-33(36)42(32)34-25-28(7-10-31(34)41(51)56-42)40(50)43-16-18-53-20-22-55-24-23-54-21-19-52-17-15-39(49)57-46-37(47)13-14-38(46)48/h7-12,25-27H,13-24H2,1-6H3,(H,43,50)

InChI Key

YGIKLMOBIXWEJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C(=O)O3

Origin of Product

United States

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